molecular formula C17H12ClF2N3O3S2 B2512979 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 922021-55-4

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2512979
CAS No.: 922021-55-4
M. Wt: 443.87
InChI Key: SMMGESYDCRSFMN-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide is a thiazole-based acetamide derivative featuring a sulfonamido group at the 4-chlorophenyl position and an N-(3,4-difluorophenyl)acetamide moiety. The compound’s structure integrates a thiazole core, which is pharmacologically significant due to its prevalence in antimicrobial, anti-inflammatory, and anticancer agents . The sulfonamido group enhances binding affinity to biological targets, while the 3,4-difluorophenyl substituent likely influences lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2N3O3S2/c18-10-1-4-13(5-2-10)28(25,26)23-17-22-12(9-27-17)8-16(24)21-11-3-6-14(19)15(20)7-11/h1-7,9H,8H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMGESYDCRSFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions often include the use of chlorinated solvents and catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are compared below:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features/Activity References
Target Compound C₁₇H₁₂ClF₂N₃O₃S₂ 3,4-Difluorophenyl, 4-Cl-sulfonamido 425.9 Structural focus; no activity reported
3-Fluoro Analog (CAS 921925-79-3) C₁₇H₁₃ClFN₃O₃S₂ 3-Fluorophenyl 425.9 Similar core; substituent variation
4-Phenoxyphenyl Analog (CAS 922046-49-9) C₂₃H₁₈ClN₃O₄S₂ 4-Phenoxyphenyl 500.0 Increased bulk; potential solubility challenges
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 3,4-Dichlorophenyl 287.16 Antimicrobial potential; hydrogen-bonded crystal packing
Goxalapladib C₄₀H₃₉F₅N₄O₃ Complex substituents (naphthyridine core) 718.80 Anti-atherosclerosis activity

Pharmacological and Physicochemical Properties

  • Lipophilicity and Bioavailability: The 3,4-difluorophenyl group in the target compound may enhance membrane permeability compared to the 3-fluoro or dichlorophenyl analogs. The 4-phenoxyphenyl derivative’s higher molecular weight (500.0 vs. 425.9) suggests reduced solubility .
  • Hydrogen Bonding : Thiazolyl acetamides with N–H···N interactions (e.g., ) exhibit robust crystal packing, which could correlate with stability in solid formulations.

Activity Trends

  • Antimicrobial Potential: Thiazolyl acetamides with halogenated aryl groups (e.g., 3,4-dichlorophenyl) show structural similarity to benzylpenicillin, suggesting possible β-lactamase resistance or novel mechanisms .
  • Anti-inflammatory/Atherosclerosis : Goxalapladib’s efficacy highlights the therapeutic relevance of acetamide derivatives with fluorinated aryl groups .

Biological Activity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide , with a molecular formula of C17H12ClF2N3O3SC_{17}H_{12}ClF_2N_3O_3S and a molecular weight of approximately 443.9 g/mol, is a synthetic organic molecule featuring a thiazole ring, sulfonamide moiety, and an acetamide group. This structural arrangement suggests potential biological activities that are being explored in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit notable antimicrobial activities. The thiazole-sulfonamide structure of this compound positions it as a candidate for further exploration in developing new antibiotics. Preliminary studies suggest it may inhibit bacterial growth effectively, similar to other well-known sulfonamides.

Anti-inflammatory Potential

The compound's potential as an anti-inflammatory agent is significant, particularly for conditions characterized by excessive inflammation such as rheumatoid arthritis and other autoimmune disorders. The mechanism may involve modulation of inflammatory pathways, although specific pathways remain to be elucidated .

Case Studies and Research Findings

  • Anticancer Studies : In vitro evaluations of thiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. For example, compounds similar to the target compound were tested against prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) cell lines, showing varying degrees of efficacy compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Studies suggest that the biological activity of sulfonamide compounds often involves inhibition of specific enzymes or modulation of receptor activity. This could include interactions with targets involved in inflammatory responses or cancer cell survival mechanisms.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential modulation of inflammation
AnticancerInduction of apoptosis

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
  • Step 2 : Sulfonamide coupling using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 3 : Acetamide formation via nucleophilic substitution between the thiazole intermediate and 3,4-difluoroaniline in the presence of a coupling agent like EDCI/HOBt.
    Reaction progress is monitored using TLC and confirmed via NMR and MS spectroscopy .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., sulfonamide NH at δ 10–11 ppm, thiazole protons at δ 7–8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and conformations, critical for understanding rigidity and intermolecular interactions .

Q. What preliminary biological assays are used to screen this compound?

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s sulfonamide-thiazole scaffold .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalysis : Use of Pd catalysts for C–N coupling steps improves efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .

Q. How do researchers resolve contradictions in crystallographic vs. spectroscopic data?

  • Cross-Validation : Compare X-ray-derived bond lengths with DFT-calculated geometries.
  • Dynamic Effects : NMR relaxation studies account for conformational flexibility in solution vs. solid-state rigidity.
  • SHELX Refinement : Adjust thermal parameters and occupancy rates to address disordered regions in the crystal lattice .

Q. What mechanistic insights exist for its biological activity?

  • Target Engagement : Surface plasmon resonance (SPR) confirms binding to bacterial dihydrofolate reductase (DHFR) with KdK_d values <100 nM.
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation via flow cytometry.
  • Resistance Studies : Serial passage experiments identify mutations in target enzymes (e.g., DHFR-TS) linked to reduced efficacy .

Q. How is structure-activity relationship (SAR) explored for derivatives?

  • Substitution Patterns : Replace 3,4-difluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
  • Bioisosteric Replacement : Swap sulfonamide with urea to improve solubility while retaining H-bonding capacity.
  • Pharmacophore Mapping : QSAR models prioritize derivatives with optimal logP (2–4) and topological polar surface area (TPSA >80 Ų) .

Q. What strategies mitigate toxicity in preclinical models?

  • Metabolic Profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., glutathione adducts).
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to reduce renal toxicity.
  • Formulation : Encapsulation in PEGylated liposomes improves biodistribution in murine models .

Data Analysis & Troubleshooting

Q. How to address low reproducibility in biological assays?

  • Standardize Protocols : Pre-treat cells with identical serum concentrations and passage numbers.
  • Batch Testing : Compare activity across multiple synthetic batches to rule out impurity effects (e.g., residual Pd).
  • Positive Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to validate experimental conditions .

Q. What computational tools predict interactions with novel targets?

  • Molecular Docking : AutoDock Vina screens against PDB-deposited structures (e.g., EGFR kinase).
  • MD Simulations : GROMACS models 100-ns trajectories to assess binding stability.
  • ADMET Prediction : SwissADME forecasts blood-brain barrier permeability and CYP450 inhibition risks .

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